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molecular formula C7H10N4OS B8807477 (4-Methoxy-6-methyl-2-pyrimidinyl)thiourea CAS No. 93744-72-0

(4-Methoxy-6-methyl-2-pyrimidinyl)thiourea

Cat. No. B8807477
M. Wt: 198.25 g/mol
InChI Key: QZKUAGTZVSTUDG-UHFFFAOYSA-N
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Patent
US04750930

Procedure details

A mixture of 25 g of the compound from Example 3 and 55 ml of 10% aqueous sodium hydroxide was heated on the steam bath for 30 minutes, cooled, neutralized with aqueous HCl to pH 8, filtered, washed with water, dried by suction, and washed with ether to afford 16 g of the title compound, m.p. 220° d.
Name
compound
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([CH3:9])[N:6]=[C:5]([NH:10][C:11]([NH:13]NC(=O)C2C=CC=CC=2)=[S:12])[N:4]=1.[OH-].[Na+].Cl>>[CH3:1][O:2][C:3]1[CH:8]=[C:7]([CH3:9])[N:6]=[C:5]([NH:10][C:11]([NH2:13])=[S:12])[N:4]=1 |f:1.2|

Inputs

Step One
Name
compound
Quantity
25 g
Type
reactant
Smiles
COC1=NC(=NC(=C1)C)NC(=S)NNC(C1=CC=CC=C1)=O
Name
Quantity
55 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated on the steam bath for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried by suction
WASH
Type
WASH
Details
washed with ether

Outcomes

Product
Name
Type
product
Smiles
COC1=NC(=NC(=C1)C)NC(=S)N
Measurements
Type Value Analysis
AMOUNT: MASS 16 g
YIELD: CALCULATEDPERCENTYIELD 102.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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